molecular formula C40H81NO2 B12299707 N-(docosanoyl)-1-deoxysphinganine

N-(docosanoyl)-1-deoxysphinganine

Cat. No.: B12299707
M. Wt: 608.1 g/mol
InChI Key: ILZRBDCCCUQGLC-ZESVVUHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(docosanoyl)-1-deoxysphinganine, also known with the species shorthand Cer 40:0;O, is a 1-deoxysphingolipid (deoxySL) with the molecular formula C40H81NO2 and a mass of 607.6267 Da . This atypical sphingolipid is of significant clinical and research relevance, particularly in the study of neurological disorders and metabolic diseases. Elevated plasma levels of 1-deoxysphingolipids, like this compound, are observed in patients with Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and type 2 diabetes, marking them as potential biomarkers for these conditions . Researchers utilize this compound to investigate the pathomechanisms of deoxySL-induced cytotoxicity. Studies show that 1-deoxysphingolipids are metabolized into 1-deoxydihydroceramide and accumulate within cells, leading to mitochondrial damage and aberrant morphology, including swelling and tubule formation . A key consequence of cellular exposure is the disruption of autophagic processes, characterized by a marked accumulation of autophagosomes and lysosomes . Furthermore, in macrophage studies, 1-deoxysphingolipids have been demonstrated to trigger the activation of the NLRP3 inflammasome, prompting the release of IL1B and linking their pathophysiology to inflammation and the innate immune system . This product is intended for research purposes only and is not approved for use in humans or as a diagnostic tool.

Properties

Molecular Formula

C40H81NO2

Molecular Weight

608.1 g/mol

IUPAC Name

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]docosanamide

InChI

InChI=1S/C40H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-37-40(43)41-38(3)39(42)36-34-32-30-28-26-24-17-15-13-11-9-7-5-2/h38-39,42H,4-37H2,1-3H3,(H,41,43)/t38-,39+/m0/s1

InChI Key

ILZRBDCCCUQGLC-ZESVVUHVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O

Origin of Product

United States

Modulation by Ceramide Synthase Inhibitors E.g., Fumonisin B1 Leading to 1 Deoxysphinganine Accumulation

The accumulation of 1-deoxysphinganine is a notable consequence of the inhibition of ceramide synthases. Fumonisin B1, a mycotoxin produced by Fusarium species, is a well-characterized inhibitor of these enzymes. nih.govnih.gov

Fumonisin B1 structurally mimics the sphinganine (B43673) backbone, allowing it to competitively inhibit CerS. nih.govnih.gov This inhibition blocks the N-acylation of both sphinganine and 1-deoxysphinganine. nih.govnih.gov As a result, the upstream precursors, including sphinganine and, significantly, 1-deoxysphinganine, accumulate within the cell. nih.govnih.govresearchgate.net This accumulation of 1-deoxysphinganine and its subsequent metabolites is believed to contribute to the cellular toxicity associated with fumonisin exposure. nih.gov

The inhibition of ceramide synthase by fumonisin B1 has been a critical tool for researchers to study the biosynthesis and pathological roles of 1-deoxysphingolipids. By creating a metabolic block, the accumulation of 1-deoxysphinganine can be readily observed and quantified, providing insights into the activity of the non-canonical biosynthetic pathway. nih.gov

Table 1: Impact of Fumonisin B1 on Sphingolipid Metabolism

Cell TypeTreatmentEffect on 1-DeoxysphinganineEffect on SphinganineReference
LLC-PK1 cellsFumonisin B1ElevatedIncreased nih.gov
Mouse LiverFumonisin B1ElevatedIncreased nih.gov
Mouse KidneyFumonisin B1ElevatedIncreased nih.gov
Cultured Cerebellar NeuronsFumonisin B1Not explicitly measured, but free sphinganine accumulatedAccumulated nih.gov

Table 2: Research Findings on 1-Deoxysphinganine Accumulation

Research FocusKey FindingOrganism/Cell ModelReference
Identification of 1-deoxysphinganineIdentified as a metabolite that accumulates following Fumonisin B1 treatment.Vero cells, LLC-PK1 cells, DU-145 cells, Mouse liver and kidney nih.gov
Biosynthetic PathwayConfirmed that 1-deoxysphinganine is synthesized from L-alanine and palmitoyl-CoA by SPT.Vero cells, LLC-PK1 cells, LY-B cells nih.govebi.ac.uk
Cytotoxicity1-deoxysphinganine demonstrated cytotoxicity comparable to or greater than sphinganine.LLC-PK1 and DU-145 cells nih.gov
N-AcylationIn the absence of inhibitors, 1-deoxysphinganine is acylated to form 1-deoxydihydroceramides.Mammalian cell lines nih.govnih.gov
Fumonisin B1 as an inhibitorFumonisin B1 inhibits ceramide synthase, leading to the accumulation of sphinganine and 1-deoxysphinganine.Mouse brain microsomes, Cultured cerebellar neurons nih.govnih.gov

Metabolic Fates and Turnover Pathways of N Docosanoyl 1 Deoxysphinganine and Other 1 Deoxysphingolipids

Resistance to Canonical Sphingolipid Catabolism Due to C1-Hydroxyl Absence

The canonical breakdown of sphingolipids is a well-established pathway that involves several key enzymatic steps. A crucial initiating step in this process is the phosphorylation of the C1-hydroxyl group. nih.govnih.gov This reaction is a prerequisite for the subsequent cleavage of the sphingoid base.

However, 1-deoxysphingolipids, including N-(docosanoyl)-1-deoxysphinganine, lack this C1-hydroxyl group. nih.govnih.govwikipedia.org This absence fundamentally obstructs the canonical catabolic pathway, as the enzymes responsible for the initial phosphorylation cannot act on these atypical sphingolipids. nih.gov Consequently, 1-deoxySLs are not degraded by the same mechanisms as their canonical counterparts and are often considered "dead-end" metabolites that can accumulate within cells. nih.govnih.govuni-luebeck.de

Implications for Sphingosine-1-Phosphate (S1P) Formation and S1P Lyase Activity

In the canonical pathway, sphingosine (B13886) is phosphorylated to sphingosine-1-phosphate (S1P), a critical signaling molecule and a substrate for the enzyme sphingosine-1-phosphate lyase (S1P lyase). nih.govnih.gov S1P lyase is the only enzyme capable of irreversibly cleaving the sphingoid backbone, thus representing the final step in sphingolipid catabolism. mdpi.comnih.govresearchgate.net The cleavage of S1P by S1P lyase yields phosphoethanolamine and a long-chain aldehyde, hexadecenal. mdpi.comnih.gov

Due to the absence of the C1-hydroxyl group, 1-deoxysphingolipids cannot be phosphorylated to form a 1-phosphate metabolite analogous to S1P. nih.govbiorxiv.org As a result, they cannot serve as substrates for S1P lyase. nih.govbiorxiv.org This inability to be degraded by S1P lyase is a primary reason for their accumulation in various pathological conditions. nih.govuni-luebeck.de This metabolic roadblock necessitates alternative routes for the processing and eventual elimination of 1-deoxysphingolipids from the cell.

Alternative Metabolic Processing of 1-Deoxysphingolipids

Despite their resistance to canonical degradation, cells have evolved alternative pathways to metabolize 1-deoxysphingolipids. These pathways involve a series of enzymatic modifications that ultimately lead to the formation of novel downstream metabolites.

Desaturation of 1-Deoxydihydroceramides: Introduction of a Δ14,15 cis-Double Bond by FADS3 Leading to 1-Deoxyceramides

While canonical dihydroceramides are typically desaturated at the Δ4,5 position, 1-deoxydihydroceramides undergo a different desaturation process. nih.gov The enzyme Fatty Acid Desaturase 3 (FADS3) has been identified as a key player in this alternative pathway. nih.govnih.govresearchgate.net FADS3 introduces a cis-double bond at the Δ14,15 position of the sphingoid backbone of 1-deoxydihydroceramides. nih.govnih.govnih.gov This reaction converts 1-deoxydihydroceramides into 1-deoxyceramides. nih.gov This Δ14Z desaturation is a distinguishing feature of 1-deoxySL metabolism. nih.govresearchgate.netelsevierpure.com

Cytochrome P450-Dependent Hydroxylation of 1-Deoxysphingosine (e.g., CYP4F Subfamily)

Another significant alternative metabolic route for 1-deoxysphingolipids involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov Specifically, members of the CYP4F subfamily have been implicated in the metabolism of 1-deoxysphingosine. nih.govnih.gov These enzymes are capable of introducing hydroxyl groups onto the 1-deoxysphingosine molecule, creating mono- and poly-hydroxylated metabolites. nih.gov This hydroxylation is a crucial step in a previously unknown metabolic pathway for the degradation of these cytotoxic lipids. nih.govuni-luebeck.de The CYP4F enzymes, such as CYP4F2 and CYP4F3B, are recognized as major contributors to this process in human liver microsomes. nih.gov

Characterization and Significance of Novel Downstream Metabolites

The alternative metabolic processing of 1-deoxysphingolipids results in the formation of a variety of novel downstream metabolites. nih.govnih.gov Research has identified at least eight new metabolites that are formed through the actions of cytochrome P450 enzymes. nih.govuni-luebeck.de These metabolites include hydroxylated and dihydroxylated forms of both 1-deoxysphinganine and 1-deoxysphingosine. nih.gov

The biological significance of these novel metabolites is an active area of investigation. It is believed that their formation may represent a detoxification pathway, converting the more cytotoxic 1-deoxysphingolipids into forms that can be more readily eliminated from the cell. nih.gov For instance, the conversion of 1-deoxysphinganine to 1-deoxysphingosine by FADS3 has been shown to make cells more resistant to the toxicity of the parent compound. nih.govresearchgate.netnih.gov The identification and characterization of these downstream metabolites are crucial for understanding the complete metabolic fate of this compound and other 1-deoxysphingolipids and for developing potential therapeutic strategies for diseases associated with their accumulation. nih.gov

Table 1: Key Enzymes in 1-Deoxysphingolipid Metabolism

Enzyme FamilySpecific Enzyme(s)FunctionSubstrate(s)Product(s)
Fatty Acid DesaturaseFADS3Introduces a Δ14,15 cis-double bond1-Deoxydihydroceramides1-Deoxyceramides
Cytochrome P450CYP4F Subfamily (e.g., CYP4F2, CYP4F3B)Hydroxylation1-DeoxysphingosineHydroxylated 1-deoxysphingosine metabolites

Table 2: Comparison of Canonical and 1-Deoxysphingolipid Metabolism

Metabolic StepCanonical Sphingolipids1-Deoxysphingolipids
Initial Catabolic Step Phosphorylation at C1-hydroxylBlocked due to absence of C1-hydroxyl
Degradation by S1P Lyase Yes (after conversion to S1P)No
Desaturation Δ4,5-trans double bondΔ14,15-cis double bond (by FADS3)
Primary Degradation Pathway Canonical catabolismAlternative pathways (e.g., hydroxylation by CYP450s)

Subcellular Localization and Membrane Interactions of 1 Deoxysphingolipids, Including N Docosanoyl 1 Deoxysphinganine

Intracellular Distribution Patterns

The journey of 1-deoxysphingolipids within the cell is not random; they exhibit a distinct and preferential localization pattern that is fundamental to their cytotoxic effects. Unlike canonical sphingolipids, their trafficking and final destination are markedly different, largely due to the absence of the C1-hydroxyl group. wikipedia.org

Preferential Localization to Mitochondria, Endoplasmic Reticulum (ER), and Golgi Apparatus

Studies utilizing tagged analogs of 1-deoxysphinganine (doxSA), the precursor to all deoxySLs, have revealed a prominent and rapid localization to mitochondria. nih.govresearchgate.net Within minutes of introduction to cells, these lipids are observed within the mitochondrial network. nih.gov This localization is not transient; the concentration within mitochondria increases over time. nih.gov

The endoplasmic reticulum (ER) and the Golgi apparatus are also key destinations for deoxySLs. nih.gov The ER is the site of their synthesis, where doxSA is N-acylated to form deoxyceramides (doxDHCer and doxCer). nih.gov While a significant portion remains in the ER, they are also transported to the Golgi apparatus. nih.gov The presence of deoxySLs in these organelles is consistent with the location of the enzymes responsible for their formation. nih.gov

Absence from Lysosomes and Plasma Membrane

Notably, the distribution of 1-deoxysphingolipids is selective. While they accumulate in the ER, mitochondria, and Golgi, they are largely absent from lysosomes and the plasma membrane. researchgate.net This contrasts with canonical sphingolipids, which are integral components of the plasma membrane and are subject to degradation in lysosomes. nih.gov The inability of deoxySLs to be catabolized via the canonical sphingolipid pathway, due to the missing C1-hydroxyl group, may contribute to their specific intracellular accumulation and exclusion from certain compartments. biorxiv.orgnih.gov

Impact on Organelle Morphology and Function

The accumulation of 1-deoxysphingolipids, including N-(docosanoyl)-1-deoxysphinganine, within specific organelles is not benign. It triggers significant morphological and functional perturbations, particularly in the mitochondria and the endoplasmic reticulum.

Induction of Mitochondrial Fragmentation and Dysfunction (Mitotoxicity)

Functionally, these changes impair mitochondrial function. nih.govnih.gov The toxic effects on mitochondria are dependent on the N-acylation of doxSA, as inhibiting ceramide synthase activity can rescue the mitochondrial fragmentation phenotype. nih.govnih.gov This suggests that the N-acylated forms of deoxySLs are the primary drivers of mitotoxicity. nih.gov

Alterations in Endoplasmic Reticulum Morphology and Induction of ER Stress

The endoplasmic reticulum, being a central site for deoxySL synthesis and accumulation, also suffers significant consequences. nih.govbiorxiv.org Elevated levels of these lipids lead to noticeable changes in ER morphology, including swelling and collapse of the ER structure. biorxiv.org

Biophysical Properties and Interactions with Cellular Membranes

The distinct biophysical properties of 1-deoxysphingolipids, stemming from their unique structure, are thought to underlie their specific membrane interactions and cytotoxic effects. nih.govbiorxiv.org The absence of the C1-hydroxyl group significantly increases their hydrophobicity compared to their canonical sphingolipid counterparts. nih.govbiorxiv.org

Molecular Mechanisms of 1 Deoxysphingolipid Mediated Cellular Perturbations, Focusing on N Docosanoyl 1 Deoxysphinganine Effects

Induction of Cellular Toxicity and Cytopathologies

The atypical sphingolipid N-(docosanoyl)-1-deoxysphinganine, a derivative of 1-deoxysphinganine (doxSA), is implicated in cellular toxicity and the development of various cytopathologies. nih.govnih.gov Elevated levels of 1-deoxysphingolipids (deoxySLs), including doxSA and its acylated forms like this compound, are associated with conditions such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. nih.govnih.gov While the neurotoxic effects are most well-documented, these lipids inflict damage across various cell types through mechanisms that are still being unraveled. nih.govnih.gov

The cytotoxicity of deoxySLs stems from their unique structure, which lacks the C1-hydroxyl group characteristic of canonical sphingolipids. This structural feature prevents their degradation through the typical sphingolipid catabolic pathway, leading to their accumulation within cells. biorxiv.org This accumulation triggers a cascade of detrimental cellular events. nih.govbiorxiv.org

Studies using mouse embryonic fibroblasts (MEFs) have shown that exposure to doxSA, the precursor to this compound, leads to significant cellular stress. nih.gov Even at concentrations below the median lethal dose, doxSA induces profound cellular effects. nih.gov The accumulation of N-acylated doxSA metabolites, such as deoxydihydroceramide, within mitochondria leads to aberrant swelling and tubule formation, marking these organelles for autophagic degradation. nih.govnih.gov Furthermore, the uptake and subsequent N-acylation of doxSA can result in the formation of cellular lipid aggregates and crystals. nih.govnih.gov

These perturbations extend to the endoplasmic reticulum (ER), where elevated levels of deoxySLs can cause the ER membrane to collapse, a perturbation that coincides with cell death. nih.gov The disruption of F-actin organization and alterations in mitochondrial shape are also observed, although these events precede cell death, suggesting they are part of a progressive failure of cellular systems. nih.gov

Atypical Cell Death Programs (e.g., Caspase 3 and 12 Activation, Altered p53 Phosphorylation)

The accumulation of 1-deoxysphingolipids can initiate atypical cell death programs. While not always the primary mechanism, apoptosis, characterized by the activation of caspases, can be triggered. For instance, in mouse embryonic fibroblasts, exposure to 1 µM of 1-deoxysphinganine (DOXSA) for 24 and 96 hours led to a minor increase in apoptosis, as indicated by the activation of Caspase-3/7. biorxiv.org Some studies suggest that endoplasmic reticulum stress, a known trigger for Caspase-12 activation, may also play a role in 1-deoxysphingolipid-mediated apoptosis. nih.gov

The tumor suppressor protein p53, a key regulator of cell cycle and apoptosis, is also implicated. DNA damage-inducing agents are known to cause the phosphorylation of human p53 at specific serine residues. bnl.gov For example, ionizing radiation and UV light can increase the phosphorylation of p53 at Serine 6 and Serine 9. bnl.gov While direct evidence linking this compound to specific p53 phosphorylation events is still emerging, the cellular stress induced by 1-deoxysphingolipids could potentially influence p53 activity. Interestingly, some chemical inducers of apoptosis have been shown to cause dephosphorylation of p53 at several serine residues, including Ser6 and Ser9, in parallel with the activation of its transcriptional activity and the induction of caspases. kaist.ac.kr This suggests a complex regulation of p53 phosphorylation in cell death pathways that may be relevant to 1-deoxysphingolipid toxicity.

Table 1: Effects of 1-Deoxysphingolipids on Cell Death Pathways

Cell Line Compound Observation Reference
Mouse Embryonic Fibroblasts 1-deoxysphinganine (DOXSA) Minor increase in Caspase-3/7 activation biorxiv.org
Human Colorectal Carcinoma Cells (HCT116) TPCK (apoptosis inducer) Dephosphorylation of p53 at Ser6, Ser9, and other sites, leading to apoptosis kaist.ac.kr
Human A549 Cells Ionizing radiation, UV light Increased phosphorylation of p53 at Ser6 and Ser9 bnl.gov

Inhibition of Cell Proliferation and Viability

A significant consequence of exposure to 1-deoxysphingolipids, including the precursor to this compound, is the inhibition of cell proliferation and a reduction in cell viability. biorxiv.orgnih.gov Studies have demonstrated that 1-deoxysphinganine (doxSA) can interfere with cell division, leading to an increase in multinucleated cells. biorxiv.org For example, treating mouse embryonic fibroblasts with 1 µM doxSA for 24 hours resulted in a notable increase in multinucleated cells from 2.3% to 12.7%, indicating impaired cell division. biorxiv.org

This anti-proliferative effect is observed across various cell types. nih.gov The cytotoxicity of these lipids is often seen at low micromolar concentrations in cell lines such as DU145, LLCPK1, MDA MB 468, PC-3, and LNCaP cells. nih.gov The accumulation of 1-deoxysphingolipids has been linked to compromised anchorage-independent growth in cancer cells, a critical aspect of tumor progression. biorxiv.orgnih.gov While adherent cell growth may not be significantly affected, spheroid culture and soft agar (B569324) colony formation are notably impaired when endogenous 1-deoxysphingolipid synthesis is induced. biorxiv.orgnih.gov This suggests that these lipids may specifically disrupt cellular processes required for growth in a three-dimensional environment.

The underlying mechanisms for this inhibition of proliferation are multifaceted. The disruption of mitochondrial function and the induction of cellular starvation due to lysosomal dysfunction contribute to a decreased energy state within the cell, which in turn can explain the observed reduction in cell proliferation. biorxiv.org

Modulation of Intracellular Signaling Networks

Activation of Stress-Activated Protein Kinases (e.g., JNK, p38 MAPK)

Exposure to 1-deoxysphingolipids can trigger the activation of stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). These kinases are key components of cellular signaling pathways that respond to a variety of cellular stresses, including inflammation and toxic insults. nih.govnih.gov

Activation of JNK is observed in various forms of liver injury and is implicated in the activation of hepatic stellate cells, a key event in the development of liver fibrosis. nih.gov While direct studies on this compound are limited, the general class of 1-deoxysphingolipids is known to induce cellular stress, a primary trigger for JNK activation. nih.gov

Similarly, p38 MAPK is activated in response to inflammatory stimuli and plays a role in mediating inflammatory pain. For instance, peripheral inflammation can lead to the activation of p38 MAPK in sensory neurons. nih.gov Given that 1-deoxysphingolipids are implicated in the pathology of sensory neuropathies, it is plausible that they contribute to the activation of p38 MAPK in these neurons. The activation of these stress-activated kinases is a critical cellular response to the damage inflicted by the accumulation of these atypical lipids.

Regulation of Erk1/2, PKC, and AKT Signaling Pathways

The intracellular accumulation of 1-deoxysphingolipids can modulate several key signaling pathways that are crucial for cell survival, proliferation, and differentiation, including the Erk1/2, Protein Kinase C (PKC), and AKT signaling pathways.

The Extracellular signal-regulated kinases 1 and 2 (Erk1/2) are part of the mitogen-activated protein kinase (MAPK) cascade and are typically associated with cell growth and proliferation. The influence of 1-deoxysphingolipids on this pathway can be complex and context-dependent.

Protein Kinase C (PKC) represents a family of kinases involved in a wide array of cellular processes. The disruption of lipid metabolism by 1-deoxysphingolipids could indirectly affect PKC activation, as some PKC isoforms are regulated by lipids.

The AKT signaling pathway is a central regulator of cell survival, growth, and metabolism. The cellular stress and mitochondrial dysfunction induced by 1-deoxysphingolipids can lead to the modulation of this pathway, often as part of a cellular stress response.

Disruption of Cytoskeletal Dynamics (e.g., Intracellular Accumulation of Filamentous Actin, Rac1 Activation)

A notable effect of 1-deoxysphingolipids is the disruption of cytoskeletal dynamics, particularly the organization of the actin cytoskeleton. nih.gov Studies have shown that 1-deoxysphinganine can lead to the intracellular accumulation of filamentous actin (F-actin). nih.gov This disruption of actin stress fibers may be mediated through the inactivation of Rho, a key regulator of the actin cytoskeleton. nih.gov

Furthermore, 1-deoxysphinganine has been shown to cause rapid disruption of the neuronal cytoskeleton and modulate important cytoskeletal regulatory components, including Rac1. nih.gov Rac1 is a small GTPase that plays a crucial role in regulating actin dynamics, cell adhesion, and migration. nih.govnih.gov The activation of Rac1 has been observed in response to 1-deoxysphinganine treatment in neurons. nih.gov This aberrant activation of Rac1 can contribute to the observed cytoskeletal disorganization and neurotoxicity associated with elevated levels of 1-deoxysphingolipids. nih.gov In insulin-producing cells, 1-deoxysphinganine has also been shown to activate Rac1, contributing to cellular dysfunction. nih.gov

Upregulation of Specific Ceramide Synthase Isoforms (e.g., CerS5)

The metabolism of 1-deoxysphinganine into its N-acylated forms, such as this compound, is a critical step in its cytotoxic effects. This acylation is carried out by ceramide synthases (CerS). While direct evidence detailing the specific upregulation of Ceramide Synthase 5 (CerS5) by this compound is still emerging, the broader context of sphingolipid metabolism suggests a complex interplay.

Inhibition of ceramide synthases, for instance by mycotoxins like fumonisins, leads to the accumulation of 1-deoxysphinganine. usda.gov This indicates that the CerS enzymes are the primary route for the metabolism of these atypical bases. usda.gov CerS5 itself is known to be a major ceramide synthase in certain tissues, such as lung epithelia, and is responsible for producing C16:0-ceramide. nih.govresearchgate.net The substrate specificity of CerS enzymes is a key determinant of the types of ceramides (B1148491) produced and their subsequent biological functions. nih.gov While it is established that doxSA can be acylated by CerS to form 1-deoxydihydroceramides, the specific CerS isoforms preferentially involved in the acylation of doxSA with docosanoyl-CoA to form this compound and the subsequent feedback regulation on CerS expression are areas of active investigation. The accumulation of specific deoxy-ceramides may, in turn, influence the expression or activity of CerS isoforms as part of a cellular response to lipid imbalance.

Engagement of Cellular Stress Responses and Homeostatic Mechanisms

The accumulation of this compound and other 1-deoxysphingolipids triggers a multi-faceted cellular stress response aimed at mitigating damage and restoring homeostasis. These responses involve critical cellular processes such as autophagy, lysosomal function, and metabolic reprogramming.

Initiation of Autophagic Processes (Mitophagy, ER-Phagy)

A prominent cellular response to 1-deoxysphingolipid accumulation is the induction of autophagy, a catabolic process for degrading and recycling cellular components. Studies using analogs of 1-deoxysphinganine have shown that these lipids lead to an increase in autophagic flux, characterized by the accumulation of autophagosomes and lysosomes. nih.govnih.gov

The autophagic machinery specifically targets organelles damaged by these atypical lipids. This includes:

Mitophagy: The selective removal of damaged mitochondria. N-acylated metabolites of 1-deoxysphinganine accumulate in mitochondria, leading to aberrant swelling, tubule formation, and fragmentation, which marks them for autophagic degradation. nih.govnih.govnih.gov

ER-Phagy: The selective autophagy of the endoplasmic reticulum. The ER is a primary site of sphingolipid synthesis, and the accumulation of cytotoxic 1-deoxysphingolipids can cause ER membrane damage and collapse, triggering its removal by autophagy. nih.govresearchgate.netnih.gov This process, termed ER-phagy, is a crucial homeostatic mechanism to remove redundant or damaged portions of the ER. nih.gov

Consequences of Lysosomal Dysfunction and Lipid Accumulation

While autophagy is initiated as a protective response, the accumulation of 1-deoxysphingolipids can overwhelm the lysosomal degradation pathway, leading to lysosomal dysfunction. Lysosomes are central to the breakdown of macromolecules, and their impairment has severe consequences. dntb.gov.ua

The influx of 1-deoxysphingolipid-containing material through autophagy results in the formation of intra-lysosomal lipid crystals and aggregates. nih.govnih.govresearchgate.net This accumulation of undigested lipids within the lysosome is a hallmark of lysosomal storage disorders. dntb.gov.uanih.gov The consequences of this lysosomal lipid accumulation include:

Impaired Lysosomal Function: The buildup of lipid substrates can impair the normal catabolic functions of the lysosome. researchgate.net

Cellular Starvation: Dysfunctional lysosomes can lead to a state of cellular starvation due to the inability to recycle essential building blocks. researchgate.net

Induction of Inflammatory Responses: The presence of lipid crystals within the lysosomal system can trigger inflammatory pathways, such as the activation of the NLRP3 inflammasome in macrophages. nih.govnih.govresearchgate.net

Mechanisms of Cellular Clearance (e.g., Lysosomal Exocytosis)

To counteract the detrimental effects of lysosomal lipid accumulation, cells can employ clearance mechanisms such as lysosomal exocytosis. This process involves the fusion of lysosomes with the plasma membrane to release their contents into the extracellular space. nih.govnih.gov

Lysosomal exocytosis serves as a pathway for the extracellular elimination of undigested material, including the cytotoxic 1-deoxysphingolipids. researchgate.netnih.gov By expelling these lipids, cells can potentially alleviate the burden on the lysosomal system and mitigate cytotoxicity. The stimulation of lysosomal exocytosis has been proposed as a potential therapeutic strategy to promote the clearance of stored materials in various lysosomal storage disorders. nih.govnih.gov This process is regulated by intracellular calcium levels and involves a complex molecular machinery, including SNARE proteins. nih.govnih.gov

Adaptive Metabolic Reprogramming (e.g., Serine Synthesis Pathway, Sphingosine (B13886) Kinase 1 Proteolysis)

Cells also exhibit adaptive metabolic reprogramming in response to the stress induced by 1-deoxysphingolipids. This reprogramming aims to restore metabolic balance and promote survival under conditions of lipid stress.

A key adaptive response involves the degradation of Sphingosine Kinase 1 (SK1) . nih.govnih.gov SK1 is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. consensus.app The accumulation of 1-deoxysphinganine, which occurs during serine deprivation, induces the proteolysis of SK1. nih.govnih.govpatentdigest.org This degradation leads to an increase in the levels of its substrate, sphingosine. consensus.app

The increase in sphingosine and the decrease in S1P have several downstream effects that contribute to metabolic adaptation:

Increased Reactive Oxygen Species (ROS): The accumulation of sphingosine can lead to a moderate increase in intracellular ROS. nih.gov

Reprogramming of Glycolysis and Serine Synthesis: The elevated ROS can, in turn, modulate the activity of key metabolic enzymes. It has been shown to decrease the activity of pyruvate (B1213749) kinase M2 (PKM2) and increase the levels of phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine synthesis pathway. nih.gov This shifts glucose metabolism towards the production of serine, which can help to counteract the initial serine deprivation that may have led to 1-deoxysphinganine production. nih.gov

This adaptive response highlights a sophisticated feedback loop where the accumulation of an atypical sphingolipid triggers a signaling cascade that ultimately aims to correct the metabolic imbalance that caused its formation.

Pathophysiological Implications of Elevated 1 Deoxysphingolipids in Preclinical Disease Models

Neurological Disorders and Peripheral Neuropathies

Modeling Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant inherited peripheral neuropathy characterized by a progressive loss of sensory function, particularly affecting pain and temperature sensation. oup.com This condition arises from missense mutations in the genes encoding subunits of the enzyme serine palmitoyltransferase (SPT), namely SPTLC1 and SPTLC2. oup.comnih.govjci.org These mutations cause a shift in the enzyme's substrate preference from L-serine to L-alanine. nih.govjci.org This altered enzymatic activity leads to the pathological formation of atypical and neurotoxic 1-deoxysphingolipids (1-deoxySLs), including N-(docosanoyl)-1-deoxysphinganine. nih.govdiabetesjournals.orgnih.govuzh.ch

The accumulation of 1-deoxySLs is a biochemical hallmark of HSAN1 and is considered a key driver of the associated neurotoxicity. oup.com Preclinical models of HSAN1, including transgenic mice expressing mutant SPTLC1, have been instrumental in elucidating the role of these lipids in disease pathogenesis. jci.orgjneurosci.org These animal models exhibit key features of the human disease, including sensory loss and peripheral myelinopathy. jneurosci.org

Studies using these models have demonstrated that elevated levels of 1-deoxySLs are directly linked to the development of neuropathic symptoms. jci.org For instance, providing a diet enriched with L-alanine to an HSAN1 mouse model was shown to increase the formation of 1-deoxySLs and worsen the neuropathy. nih.gov Conversely, supplementation with L-serine can suppress the production of these neurotoxic lipids and improve neurological function in both mouse models and human patients with HSAN1. nih.govjci.orgdiabetesjournals.orgnih.gov The neurotoxic effects of 1-deoxySLs have been demonstrated in cultured primary neurons, where they induce neurite retraction and branching defects. uzh.chnih.gov The underlying mechanism is thought to involve the disruption of cytoskeletal dynamics. nih.govnih.gov

Preclinical Model Key Findings Reference
HSAN1 Mouse Model (C133W SPTLC1)Develops sensory loss and peripheral myelinopathy. jneurosci.org
HSAN1 Mouse ModelL-alanine supplementation aggravates neuropathy. nih.gov
HSAN1 Mouse ModelL-serine supplementation suppresses 1-deoxySL formation and improves neuropathy. nih.govjci.orgdiabetesjournals.orgnih.gov
Cultured Primary Neurons1-deoxySLs induce neurite retraction and branching defects. uzh.chnih.gov

Mechanisms in Diabetic Sensory Neuropathy Models

Elevated levels of 1-deoxysphingolipids are not exclusive to HSAN1 but are also observed in patients with type 2 diabetes mellitus (T2DM) and are implicated in the pathogenesis of diabetic sensory neuropathy. nih.govdiabetesjournals.orguzh.ch The clinical presentation of diabetic neuropathy shares similarities with HSAN1, including a length-dependent axonopathy that primarily affects sensory nerves. diabetesjournals.orguzh.ch

Preclinical studies using diabetic rat models, such as streptozotocin (B1681764) (STZ)-induced diabetic rats, have shown significantly increased plasma concentrations of 1-deoxySLs. diabetesjournals.orgnih.govuzh.ch In these models, a strong inverse correlation has been established between nerve conduction velocity (NCV) and plasma 1-deoxySL levels, suggesting a direct link between these lipids and nerve dysfunction. diabetesjournals.orgnih.govuzh.ch

The proposed mechanisms by which 1-deoxySLs contribute to diabetic neuropathy are multifaceted. One hypothesis is that they interfere with neuronal cytoskeleton dynamics and the formation of growth cones. uzh.ch Another line of evidence suggests that 1-deoxysphinganine may modulate the activity of protein kinase C (PKC), a key enzyme implicated in the pathogenesis of diabetic microvascular complications, including neuropathy. uzh.ch Furthermore, the accumulation of 1-deoxySLs is thought to contribute to the neurotoxicity observed in diabetic neuropathy. diabetesjournals.orgnih.gov Studies have shown that lowering plasma 1-deoxySL levels, for instance through L-serine supplementation, can improve mechanical sensitivity and, in some cases, nerve conduction velocity in diabetic animal models. diabetesjournals.orgnih.govuzh.ch

Preclinical Model Key Findings Reference
Streptozotocin (STZ)-induced diabetic ratsSignificantly increased plasma 1-deoxySL concentrations. diabetesjournals.orgnih.govuzh.ch
Streptozotocin (STZ)-induced diabetic ratsInverse correlation between nerve conduction velocity and plasma 1-deoxySL levels. diabetesjournals.orgnih.govuzh.ch
Streptozotocin (STZ)-induced diabetic ratsL-serine supplementation lowered 1-deoxySLs and improved mechanical sensitivity. diabetesjournals.orgnih.govuzh.ch

Assessment of Neurotoxicity in Dorsal Root Ganglion Neuron Cultures

Dorsal root ganglion (DRG) neurons are primary sensory neurons that are particularly vulnerable to the toxic effects of 1-deoxysphingolipids. In vitro studies using cultured DRG neurons have been crucial in assessing the direct neurotoxic potential of these lipids.

Exposure of cultured DRG neurons to 1-deoxysphinganine has been shown to induce neurite retraction and branching defects, mirroring the axonal degeneration seen in HSAN1 and diabetic neuropathy. uzh.chnih.gov The neurotoxic effects are not observed with their canonical sphingolipid counterparts, highlighting the specific toxicity of the 1-deoxy species. nih.gov

Mechanistic studies have revealed that 1-deoxysphinganine-induced neurotoxicity involves the disruption of the neuronal cytoskeleton. nih.gov Furthermore, research indicates that 1-deoxysphinganine is internalized by neurons and metabolized to 1-deoxydihydroceramide, and inhibiting this conversion can protect neurons from cell death. nih.gov More recent findings suggest that 1-deoxysphinganine-induced neurotoxicity also involves the N-methyl-d-aspartate receptor (NMDAR) signaling pathway. nih.gov Blocking NMDAR activation has been shown to significantly prevent the neurotoxic effects of 1-deoxysphinganine in cultured neurons. nih.gov

Cell Culture Model Key Findings Reference
Cultured Dorsal Root Ganglion (DRG) Neurons1-deoxysphinganine induces neurite retraction and branching defects. uzh.chnih.gov
Cultured Dorsal Root Ganglion (DRG) NeuronsNeurotoxicity is linked to cytoskeletal disruption. nih.gov
Cultured Dorsal Root Ganglion (DRG) NeuronsInhibition of ceramide synthase protects against 1-deoxysphinganine-mediated cell death. nih.gov
Cultured Primary NeuronsBlocking NMDAR activation prevents 1-deoxysphinganine neurotoxicity. nih.gov

Metabolic Diseases and Associated Complications

Interference with Pancreatic Beta-Cell Function and Insulin (B600854) Production

Emerging evidence from preclinical studies indicates that elevated levels of 1-deoxysphingolipids can have detrimental effects on pancreatic beta-cell function and survival, thereby contributing to the pathophysiology of type 2 diabetes. nih.govplos.org In vitro studies using pancreatic beta-cell lines and primary rodent islets have demonstrated that exposure to 1-deoxysphinganine impairs glucose-stimulated insulin secretion (GSIS) and induces cellular dysfunction and death. nih.gov

The cytotoxic effects of 1-deoxysphinganine on beta-cells are observed at concentrations lower than those of other lipotoxic molecules like saturated fatty acids. nih.gov The proposed mechanisms for this beta-cell toxicity include the induction of apoptosis and necrosis. nih.gov Furthermore, 1-deoxysphinganine and its metabolite, 1-deoxydihydroceramide, are believed to exert their deleterious effects by interfering with intracellular signaling pathways that are crucial for beta-cell function and survival. nih.gov Interestingly, the activation of Rac1, a small GTPase, appears to be a common signaling event in the cytotoxic pathways induced by 1-deoxySLs, ceramides (B1148491), and free fatty acids in beta-cells. nih.gov

These findings suggest that the accumulation of 1-deoxysphingolipids could be a contributing factor to the progressive beta-cell failure observed in type 2 diabetes. nih.govplos.orgmdpi.com

In Vitro Model Key Findings Reference
Pancreatic INS-1 Beta-Cell Line1-deoxysphinganine impairs glucose-stimulated insulin secretion. nih.gov
Primary Rodent Islets1-deoxysphinganine induces cellular dysfunction and death. nih.gov
C2C12 Myoblasts1-deoxysphinganine reduces cell viability and induces apoptosis and necrosis. nih.gov
Pancreatic Beta-CellsRac1 activation is a common signaling step in 1-deoxySL-mediated cytotoxicity. nih.gov

Association with Metabolic Syndrome and Type 2 Diabetes Pathogenesis in Preclinical Studies

Elevated plasma levels of 1-deoxysphingolipids are a consistent finding in individuals with metabolic syndrome and type 2 diabetes (T2DM). nih.govdiabetesjournals.orgnih.govuzh.chnih.gov Preclinical studies have further solidified this association and provided insights into the potential causal role of these lipids in the development and progression of these metabolic disorders. nih.gov

In animal models of diabetes, such as the streptozotocin (STZ)-induced diabetic rat, plasma and liver levels of 1-deoxysphingolipids are significantly elevated. nih.gov This increase is thought to be a consequence of the altered metabolic environment in diabetes, which favors the utilization of alanine (B10760859) over serine by serine palmitoyltransferase. nih.gov

Beyond being a mere biomarker, 1-deoxysphingolipids are considered active contributors to the pathogenesis of T2DM. Their cytotoxic effects on various cell types, including pancreatic beta-cells and neurons, are well-documented. nih.govnih.gov In the context of metabolic syndrome, elevated 1-deoxySLs are associated with insulin resistance. nih.gov Furthermore, in vitro studies have shown that 1-deoxysphingolipids can impair the functionality of skeletal muscle cells, which are key players in glucose metabolism. nih.gov Specifically, they have been shown to reduce the viability of myoblasts, inhibit their differentiation into myotubes, and decrease insulin-stimulated glucose uptake in myotubes. nih.gov These findings from preclinical models strongly suggest that elevated 1-deoxysphingolipids, including this compound, are not just a consequence but also a contributing factor to the complex pathophysiology of metabolic syndrome and T2DM. nih.govdiabetesjournals.orgnih.govuzh.chnih.govnih.gov

Preclinical Model/Study Type Key Findings Reference
Streptozotocin (STZ)-induced diabetic ratsSignificantly elevated plasma and liver 1-deoxySL levels. nih.gov
In vitro studies (skeletal muscle cells)1-deoxySLs reduce myoblast viability and differentiation. nih.gov
In vitro studies (skeletal muscle cells)1-deoxySLs reduce insulin-stimulated glucose uptake in myotubes. nih.gov
Clinical and Preclinical AssociationElevated 1-deoxySLs are linked to insulin resistance and metabolic syndrome. nih.govdiabetesjournals.orgnih.govuzh.chnih.govnih.gov

Involvement in Non-Alcoholic Steatohepatitis (NASH) Development

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by fat accumulation in the liver. While simple steatosis (fatty liver) is the initial stage, it can progress to non-alcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver cell damage.

Studies have indicated that while 1-deoxysphingolipids are elevated in patients with steatosis, they are not significantly different between the various subtypes of NAFLD. This suggests a potential role for these lipids in the initial development of fatty liver (steatogenesis), but not necessarily in the progression to the inflammatory and fibrotic stages of NASH. nih.gov In one study involving 288 patients undergoing liver biopsy for suspected NAFLD, a significant association was found between the presence of steatosis and the concentrations of deoxy-sphinganine and deoxy-sphingosine. nih.gov However, there was no observed association between these doxSLs and the activity of steatohepatitis or the degree of fibrosis. nih.gov

Currently, there is a lack of specific preclinical or clinical data directly implicating this compound in the development or progression of NASH. Further research is needed to elucidate the role of specific N-acylated forms of 1-deoxysphinganine in this complex liver disease.

Connections to Glycogen Storage Disease Type I (GSDI)

Glycogen Storage Disease Type I (GSDI), also known as von Gierke disease, is an inherited metabolic disorder that impairs the body's ability to break down glycogen, leading to its accumulation in the liver and kidneys. consensus.app This results in severe hypoglycemia, lactic acidosis, hyperlipidemia, and hepatomegaly. consensus.app

A prospective, longitudinal observational study of 15 adult GSDI patients revealed a disturbed sphingolipid metabolism characterized by elevated plasma concentrations of 1-deoxysphinganine (1-deoxySA) compared to healthy controls. nih.gov The study also noted that higher plasma alanine and lower serine levels in GSDI patients are consistent with the mechanism of 1-deoxySL synthesis. nih.gov Interestingly, the levels of 1-deoxySA were found to be related to the occurrence of low blood glucose, suggesting it could serve as a potential biomarker for monitoring metabolic control in these patients. nih.gov

While these findings are significant for the broader class of 1-deoxysphingolipids, the study did not specifically measure or report on the levels of this compound or other N-acylated derivatives in GSDI patients. Therefore, a direct connection between this compound and GSDI has not been established in preclinical or clinical research to date.

Contribution to Other Stress-Induced Conditions

Preclinical Models of Taxol-Induced Peripheral Neuropathy

Paclitaxel (B517696) (Taxol), a widely used chemotherapeutic agent, is known to cause peripheral neuropathy as a significant dose-limiting side effect. Emerging evidence suggests that 1-deoxysphingolipids may act as molecular intermediates in this neurotoxic process.

In a study investigating the link between these lipids and paclitaxel-induced peripheral neuropathy, researchers found that paclitaxel treatment, but not cisplatin, led to a dose-dependent increase in 1-deoxysphingolipid levels in cell cultures. nih.gov Furthermore, in a cohort of 27 breast cancer patients undergoing paclitaxel chemotherapy, a significant association was observed between the incidence and severity of peripheral neuropathy and the plasma levels of very-long-chain 1-deoxyceramides, such as those with a C24 acyl chain. nih.gov The strongest correlation was found with motor neuropathy. nih.gov

This compound is a C22 1-deoxyceramide, placing it in the category of very-long-chain 1-deoxyceramides. Although not singled out in the published research, its structural similarity to the class of lipids implicated in paclitaxel-induced neuropathy suggests a potential for involvement.

Below is a table summarizing the findings on the association between very-long-chain 1-deoxyceramides and paclitaxel-induced neuropathy:

Biomarker CategoryFindingSignificance
Very-Long-Chain 1-Deoxyceramides (e.g., C24)Associated with incidence and severity of neuropathy in patients treated with paclitaxel. nih.govStrongest association with motor neuropathy (P < 0.001). nih.gov

Role in Skin Barrier Dysfunction in vitro and in vivo Models (e.g., Radiation-Induced, Atopic Dermatitis)

The skin barrier is essential for protecting the body from environmental stressors and preventing water loss. Conditions such as atopic dermatitis and exposure to radiation can compromise this barrier. Recent studies have pointed to the involvement of 1-deoxysphingolipids in the pathophysiology of skin barrier dysfunction.

In vitro studies using cultured normal human epidermal keratinocytes and reconstituted 3D skin models have demonstrated that exposure to X-ray or UVB irradiation leads to an increased production of 1-deoxysphingosine. Furthermore, in a hairless mouse model, X-ray irradiation also resulted in elevated levels of this lipid. An important finding from this research was that treatment with a physiological lipid mixture could prevent the formation of 1-deoxysphingosine in these models.

Clinical research has also revealed an increased level of 1-deoxysphingosine in the stratum corneum of skin lesions in patients with atopic dermatitis. This suggests that 1-deoxysphingosine could be a novel biomarker for skin barrier dysfunction.

While these findings highlight the role of the precursor 1-deoxysphingosine, the specific contribution of its N-acylated derivatives, such as this compound, to radiation-induced or atopic dermatitis-related skin barrier dysfunction has not yet been specifically investigated in preclinical or clinical models.

The following table summarizes the key findings regarding 1-deoxysphingosine and skin barrier dysfunction:

ConditionModelFinding
Radiation-Induced Skin InjuryCultured human keratinocytes, 3D skin model, hairless mouse modelIncreased 1-deoxysphingosine production following X-ray or UVB irradiation.
Atopic DermatitisHuman lesional skinIncreased level of 1-deoxysphingosine in the stratum corneum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.